

[3,4'-Bipyridine]-5-carbaldehyde: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name:	[3,4'-Bipyridine]-5-carbaldehyde
CAS No.:	1214384-36-7
Cat. No.:	B567916

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Abstract

This technical guide provides an in-depth exploration of **[3,4'-Bipyridine]-5-carbaldehyde**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document furnishes its definitive Chemical Abstracts Service (CAS) number and molecular formula, alongside a detailed exposition of its physicochemical properties. A comprehensive, field-proven protocol for its synthesis via a palladium-catalyzed Suzuki coupling reaction is presented, emphasizing the causal relationships between reaction parameters and outcomes. Furthermore, this guide offers a thorough spectroscopic characterization, including theoretical ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data and an analysis of its mass spectrometry fragmentation pattern. The potential applications of this molecule in drug discovery are discussed, contextualized by the broader utility of functionalized bipyridine scaffolds. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, enabling further innovation and application of this versatile compound.

Introduction

[3,4'-Bipyridine]-5-carbaldehyde, with the IUPAC name 5-(pyridin-4-yl)pyridine-3-carbaldehyde, is a member of the bipyridine family of compounds. Bipyridines are well-established as privileged structures in coordination chemistry and have found extensive applications as ligands in catalysis and as foundational components in the synthesis of supramolecular architectures and functional materials. The introduction of a reactive carbaldehyde group onto the [3,4'-bipyridine] scaffold imparts dual functionality: the bipyridine moiety serves as a robust chelating agent for metal ions, while the aldehyde group provides a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. This strategic functionalization makes **[3,4'-Bipyridine]-5-carbaldehyde** a highly valuable building block in the synthesis of complex molecules with tailored electronic and steric properties, particularly in the realm of drug discovery where precise molecular architecture is paramount for biological activity.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **[3,4'-Bipyridine]-5-carbaldehyde** is essential for its effective application in research and development.

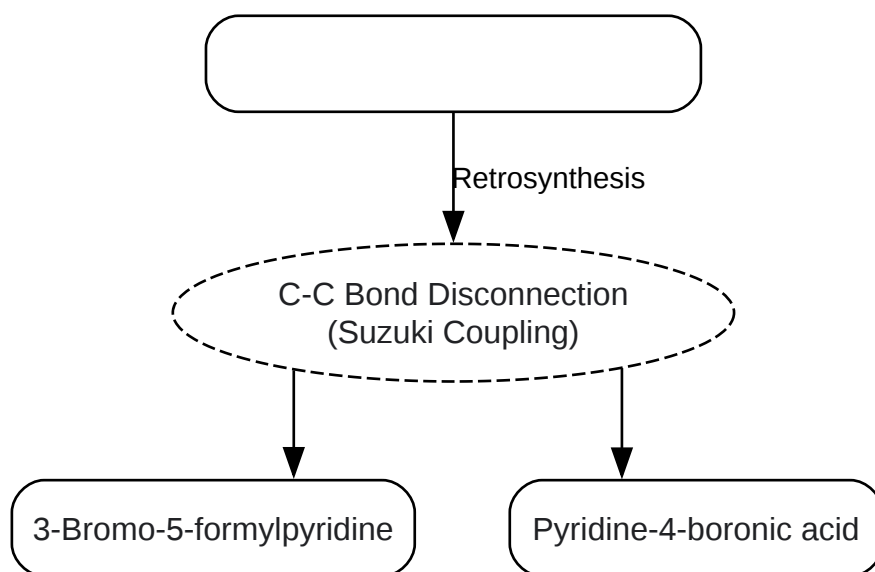
Property	Value	Source
CAS Number	1214384-36-7	[1]
Molecular Formula	C ₁₁ H ₈ N ₂ O	[1]
Molecular Weight	184.19 g/mol	[1]
IUPAC Name	5-(pyridin-4-yl)pyridine-3-carbaldehyde	N/A
Appearance	Expected to be a solid	N/A
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents	N/A

Synthesis of [3,4'-Bipyridine]-5-carbaldehyde

The construction of the biaryl scaffold of [3,4'-Bipyridine]-5-carbaldehyde is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a particularly robust and widely adopted method for this purpose.[2][3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 3-bromo-5-formylpyridine and pyridine-4-boronic acid as readily available starting materials. This approach strategically forms the C-C bond between the two pyridine rings.



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Caption: Retrosynthetic analysis of [3,4'-Bipyridine]-5-carbaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, incorporating stoichiometric and catalytic best practices to ensure high yield and purity.

Materials:

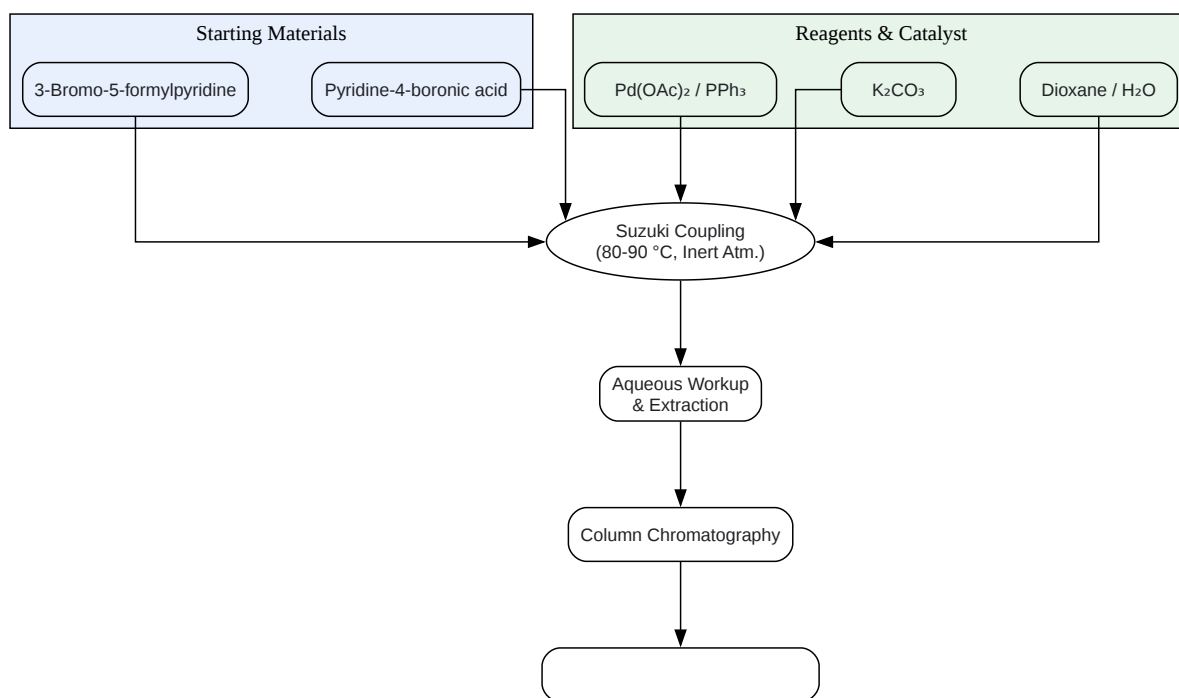
- 3-Bromo-5-formylpyridine

- Pyridine-4-boronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-formylpyridine (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the palladium(0) active catalyst is susceptible to oxidation.
- **Catalyst Preparation:** In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous 1,4-dioxane. The triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
- **Reaction Initiation:** Add the catalyst solution to the reaction flask containing the reactants, followed by the addition of a degassed 3:1 mixture of 1,4-dioxane and water. The aqueous base is essential for the transmetalation step of the Suzuki coupling mechanism.
- **Reaction Progression:** Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **[3,4'-Bipyridine]-5-carbaldehyde** as a pure solid.



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Sources

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- [2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. rsc.org \[rsc.org\]](https://www.rsc.org)
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